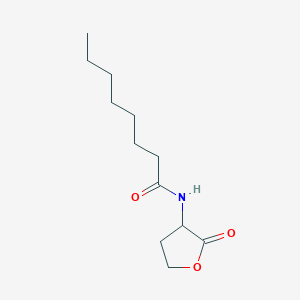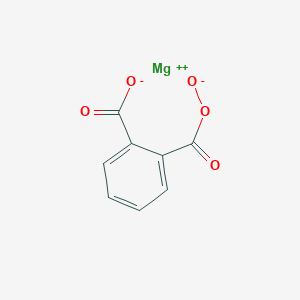
Cholesteryl palmitelaidate
Vue d'ensemble
Description
Cholesteryl palmitelaidate (CPE) is a naturally occurring substance found in plants and animals. It is a type of lipid molecule that is made up of a fatty acid and a glycerol molecule. CPE is an important component of the cell membrane and is involved in many biochemical and physiological processes. It has been studied extensively in recent years due to its potential therapeutic applications.
Applications De Recherche Scientifique
Membrane Permeability : Cholesteryl palmitate, a related compound, has been found to increase the permeability of model membranes to ions significantly when incorporated into phospholipid vesicles (Forrest & Cushley, 1977).
Fatty Acid Synthesis : Palmitelaidic acid, a component of cholesteryl palmitelaidate, enhances the synthesis of cis-9, trans-11 conjugated linoleic acid (CLA) and total fatty acid content in adipocytes (Kadegowda et al., 2013).
Protein Synthesis Modulation : Cholesteryl 14-methylhexadecanoate, a similar compound, may function as an allosteric modifier that changes the conformation of protein synthesis factors, modulating their binding sites (Tuháčková & Hradec, 1980).
Magnetic Resonance Spectroscopy : Cholesteryl palmitate-d31, closely related to this compound, exhibits a unique deuterium magnetic resonance spectrum, useful for calculating phase amounts in ternary mixtures (Valič et al., 1979).
Biomarkers in Dietary Fat Composition : Cholesteryl esters, including this compound, serve as biomarkers for dietary fat composition, correlating with lipids, lipoproteins, and lifestyle variables (Rosseneu et al., 1994).
Antimicrobial Activity and Innate Immunity : Cholesteryl esters have been found to possess antimicrobial activity, contributing to the innate immune system (Jansen et al., 2010).
Crystallography : The crystal structures of this compound and related compounds have been extensively studied, revealing properties like monoclinic thin plates formation and similarity to other fatty acid esters of cholesterol (Cho & Craven, 1987; Craven & Sawzik, 1984; Srivastava & Craven, 1989).
Solid Solutions and Phase Transitions : Studies have shown that cholesteryl esters can form solid solutions and undergo phase transitions, revealing important thermodynamic and structural properties (Dorset, 1987; Wang & Huang, 1975).
NMR Studies of Molecular Organization : 13C MASNMR has been employed to investigate the structure and motions of cholesteryl esters in various phases, providing insights into their molecular organization (Guo & Hamilton, 1993).
Dietary Habits and Coronary Risk Factors : The composition of cholesteryl esters in serum can reflect dietary habits and is linked to coronary risk factors, highlighting their role in nutritional epidemiology (De Backer et al., 1989).
Mécanisme D'action
- Genetic deficiency in CETP is associated with low plasma levels of low-density lipoprotein cholesterol (LDL-C) and profoundly elevated plasma levels of high-density lipoprotein cholesterol (HDL-C), which correlates with a lower risk of atherosclerotic cardiovascular disease (ASCVD) .
Target of Action
Mode of Action
Analyse Biochimique
Biochemical Properties
Cholesteryl palmitelaidate participates in biochemical reactions within the body, particularly those involving lipid metabolism. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is a substrate for cholesteryl ester transfer protein (CETP), which mediates the transfer of cholesteryl esters among different lipoprotein fractions in blood plasma .
Cellular Effects
This compound can influence cell function in various ways. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, it is known to be involved in the regulation of cholesterol levels in cells, which can have significant effects on cell membrane structure and function .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with various biomolecules. It can bind to specific proteins, inhibit or activate enzymes, and induce changes in gene expression. For instance, it is known to interact with CETP, influencing its activity and thus affecting the distribution of cholesterol and other lipids in the body .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to lipid metabolism. It interacts with various enzymes and cofactors, and can affect metabolic flux and metabolite levels .
Subcellular Localization
It is likely that it is found in areas where cholesterol is present, such as the cell membrane
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of Cholesteryl palmitelaidate can be achieved through the esterification of Cholesterol and Palmitelaidic acid.", "Starting Materials": [ "Cholesterol", "Palmitelaidic acid", "Dicyclohexylcarbodiimide (DCC)", "4-Dimethylaminopyridine (DMAP)", "Methanol", "Chloroform", "Diethyl ether", "Hydrochloric acid", "Sodium bicarbonate", "Anhydrous sodium sulfate" ], "Reaction": [ "Cholesterol and Palmitelaidic acid are dissolved in anhydrous chloroform.", "Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP) are added to the mixture as catalysts.", "The reaction mixture is stirred at room temperature for several hours until the esterification reaction is complete.", "After the reaction is complete, the mixture is filtered to remove the dicyclohexylurea byproduct.", "The filtrate is then washed with hydrochloric acid, followed by sodium bicarbonate solution.", "The organic layer is separated and dried over anhydrous sodium sulfate.", "The solvent is evaporated under reduced pressure to obtain the crude Cholesteryl palmitelaidate product.", "The crude product is further purified using column chromatography with a mixture of methanol and diethyl ether as the eluent.", "The purified Cholesteryl palmitelaidate is obtained as a white crystalline powder." ] } | |
| 102679-72-1 | |
Formule moléculaire |
C43H74O2 |
Poids moléculaire |
623.0 g/mol |
Nom IUPAC |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (E)-hexadec-9-enoate |
InChI |
InChI=1S/C43H74O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-23-41(44)45-36-28-30-42(5)35(32-36)24-25-37-39-27-26-38(34(4)22-20-21-33(2)3)43(39,6)31-29-40(37)42/h12-13,24,33-34,36-40H,7-11,14-23,25-32H2,1-6H3/b13-12+/t34-,36+,37+,38-,39+,40+,42+,43-/m1/s1 |
Clé InChI |
HODJWNWCVNUPAQ-ZCORLQAUSA-N |
SMILES isomérique |
CCCCCC/C=C/CCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C |
SMILES |
CCCCCCC=CCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C |
SMILES canonique |
CCCCCCC=CCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C |
Synonymes |
cholesteryl 9-hexadecenoate cholesteryl 9-palmitelaidate cholesteryl 9-palmitoleate cholesteryl cis-9-hexadecenoate cholesteryl trans-9-hexadecenoate |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the conformation of the fatty acid chain in cholesteryl palmitelaidate crystals affect its packing and thermal properties?
A: The conformation of the fatty acid chain significantly influences the packing density and flexibility within the crystal lattice. In form II and molecule A of form I, the extended conformation leads to looser packing of the chains, allowing for greater thermal motion. This is evident in the higher mean square amplitudes of thermal vibration observed for the carbon atoms in these chains []. Conversely, the bent conformation of the fatty acid chain in molecule B of form I results in a more compact packing arrangement, particularly in the proximal region surrounded by rigid cholesteryl groups. This closer packing restricts the thermal motion of the carbon atoms in this region, leading to lower mean square amplitudes of vibration [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2S)-N-[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(4S)-8,9-diamino-2-methyl-6-methylsulfonyl-5,9-dioxononan-4-yl]amino]-2-oxoethyl]-methylamino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]-2-(3-aminopropanoylamino)pentanediamide](/img/structure/B10165.png)




![(3R)-3-Methyl-4-[(tetrahydro-2H-pyran-2-YL)oxy]-butanenitrile](/img/structure/B10173.png)
![(2,2-Dimethyl-[1,3]dioxolan-4-YL)-hydroxy-acetic acid ethyl ester](/img/structure/B10174.png)





